molecular formula C11H21Cl2N3O B13748258 Usaf LA-19 CAS No. 3283-58-7

Usaf LA-19

Katalognummer: B13748258
CAS-Nummer: 3283-58-7
Molekulargewicht: 282.21 g/mol
InChI-Schlüssel: AMOAAXATLHFULO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Usaf LA-19 is a chemical compound with the CAS number 3283-58-7 It is known for its unique properties and applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Usaf LA-19 involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary and may vary depending on the manufacturer. general methods include the use of specific catalysts and controlled environments to ensure the purity and efficacy of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Usaf LA-19 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and specific solvents that facilitate the desired chemical transformations. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve optimal results.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.

Wissenschaftliche Forschungsanwendungen

Usaf LA-19 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to understand cellular mechanisms and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of Usaf LA-19 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed molecular mechanisms are often studied to understand the compound’s efficacy and potential side effects.

Eigenschaften

CAS-Nummer

3283-58-7

Molekularformel

C11H21Cl2N3O

Molekulargewicht

282.21 g/mol

IUPAC-Name

2-(azaniumylamino)ethyl-[(3-methoxyphenyl)methyl]-methylazanium;dichloride

InChI

InChI=1S/C11H19N3O.2ClH/c1-14(7-6-13-12)9-10-4-3-5-11(8-10)15-2;;/h3-5,8,13H,6-7,9,12H2,1-2H3;2*1H

InChI-Schlüssel

AMOAAXATLHFULO-UHFFFAOYSA-N

Kanonische SMILES

C[NH+](CCN[NH3+])CC1=CC(=CC=C1)OC.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.